molecular formula C18H15BrF3N3 B15019950 5-(4-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine

5-(4-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine

Cat. No.: B15019950
M. Wt: 410.2 g/mol
InChI Key: UHFUBWBTBDYNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine is an organic compound that features a complex structure with both bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process would likely include stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

5-(4-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine
  • 4-bromophenyl 2-fluoro-3-(trifluoromethyl)benzyl ether

Uniqueness

5-(4-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine is unique due to its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

Molecular Formula

C18H15BrF3N3

Molecular Weight

410.2 g/mol

IUPAC Name

5-(4-bromophenyl)-1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]imidazol-2-amine

InChI

InChI=1S/C18H15BrF3N3/c1-25-16(13-4-8-15(19)9-5-13)11-24-17(25)23-10-12-2-6-14(7-3-12)18(20,21)22/h2-9,11H,10H2,1H3,(H,23,24)

InChI Key

UHFUBWBTBDYNQD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.